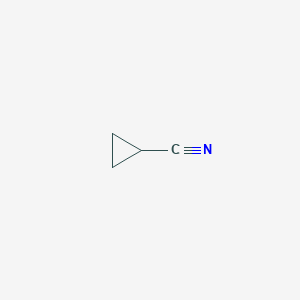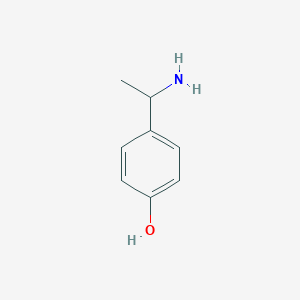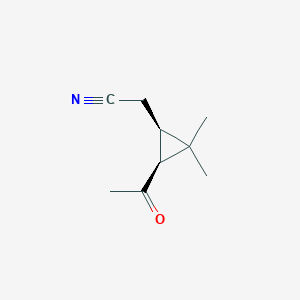![molecular formula C8H14OS2 B140719 6,10-Dithiaspiro[4.5]decan-2-ol CAS No. 156536-24-2](/img/structure/B140719.png)
6,10-Dithiaspiro[4.5]decan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,10-Dithiaspiro[4.5]decan-2-ol is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DTDO or 2,2'-dithiobis(4,5-dihydrothiophene-3-ol) and has a unique spirocyclic structure. In 5]decan-2-ol.
Wirkmechanismus
The mechanism of action of 6,10-Dithiaspiro[4.5]decan-2-ol is not fully understood. However, it is believed that the spirocyclic structure of the compound plays a key role in its electronic properties. This structure allows for efficient charge transport and has been shown to enhance the performance of electronic devices.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 6,10-Dithiaspiro[4.5]decan-2-ol. However, studies have shown that this compound is non-toxic and has low cytotoxicity. It has also been found to be stable under physiological conditions, making it a promising candidate for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6,10-Dithiaspiro[4.5]decan-2-ol is its excellent electron transport properties. This makes it a promising candidate for use in electronic devices. However, the synthesis of this compound is complex and requires multiple steps, which can be a limitation for lab experiments.
Zukünftige Richtungen
There are several future directions for research on 6,10-Dithiaspiro[4.5]decan-2-ol. One area of research is in the development of new synthetic methods for this compound. Another area of research is in the application of this compound in biomedical devices, such as biosensors and drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in organic electronics.
Synthesemethoden
The synthesis of 6,10-Dithiaspiro[4.5]decan-2-ol involves a multistep process that has been reported in the literature. The first step involves the preparation of 2,2'-dithiobis(thiophene-3-carboxaldehyde) through the reaction of thiophene-3-carboxaldehyde with carbon disulfide and sodium hydroxide. This intermediate is then reacted with sodium borohydride to produce 2,2'-dithiobis(4,5-dihydrothiophene-3-ol) which is then oxidized to 6,10-Dithiaspiro[4.5]decan-2-ol using lead tetraacetate.
Wissenschaftliche Forschungsanwendungen
6,10-Dithiaspiro[4.5]decan-2-ol has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of organic electronics. This compound has been found to have excellent electron transport properties and has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
Eigenschaften
CAS-Nummer |
156536-24-2 |
|---|---|
Produktname |
6,10-Dithiaspiro[4.5]decan-2-ol |
Molekularformel |
C8H14OS2 |
Molekulargewicht |
190.3 g/mol |
IUPAC-Name |
6,10-dithiaspiro[4.5]decan-3-ol |
InChI |
InChI=1S/C8H14OS2/c9-7-2-3-8(6-7)10-4-1-5-11-8/h7,9H,1-6H2 |
InChI-Schlüssel |
SJBFCJHXZICAEV-UHFFFAOYSA-N |
SMILES |
C1CSC2(CCC(C2)O)SC1 |
Kanonische SMILES |
C1CSC2(CCC(C2)O)SC1 |
Synonyme |
6,10-Dithiaspiro[4.5]decan-2-ol(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



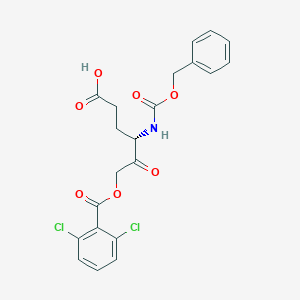


![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)
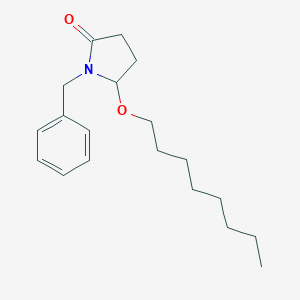
![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)
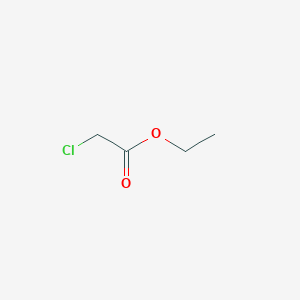
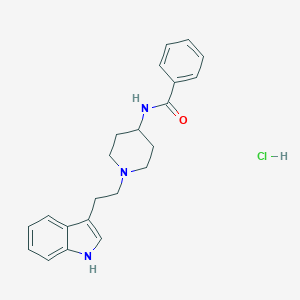
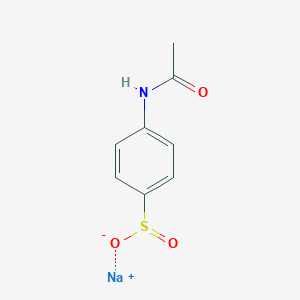

![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)
